molecular formula C20H12N2O4 B13651296 5,5'-(Pyridazine-3,6-diyl)diisophthalaldehyde

5,5'-(Pyridazine-3,6-diyl)diisophthalaldehyde

Cat. No.: B13651296
M. Wt: 344.3 g/mol
InChI Key: FQHZHXITKWXKAA-UHFFFAOYSA-N
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Description

5,5'-(Pyridazine-3,6-diyl)diisophthalaldehyde (C₂₀H₁₂N₂O₄, molecular weight ~356.3 g/mol) is a heteroaromatic compound featuring a pyridazine core (a six-membered ring with two nitrogen atoms at positions 1 and 4) symmetrically functionalized with two isophthalaldehyde groups. The aldehyde moieties at the 3- and 5-positions of the benzene rings enable its use as a versatile building block in covalent organic frameworks (COFs) and coordination polymers . Its electron-deficient pyridazine core enhances π-π interactions and metal-binding capabilities, making it suitable for applications in catalysis, gas adsorption, and optoelectronic materials.

Properties

Molecular Formula

C20H12N2O4

Molecular Weight

344.3 g/mol

IUPAC Name

5-[6-(3,5-diformylphenyl)pyridazin-3-yl]benzene-1,3-dicarbaldehyde

InChI

InChI=1S/C20H12N2O4/c23-9-13-3-14(10-24)6-17(5-13)19-1-2-20(22-21-19)18-7-15(11-25)4-16(8-18)12-26/h1-12H

InChI Key

FQHZHXITKWXKAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1C2=CC(=CC(=C2)C=O)C=O)C3=CC(=CC(=C3)C=O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(Pyridazine-3,6-diyl)diisophthalaldehyde typically involves the reaction of pyridazine derivatives with isophthalaldehyde under controlled conditions. One common method includes the use of a condensation reaction where pyridazine-3,6-dicarboxylic acid is reacted with isophthalaldehyde in the presence of a dehydrating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

5,5’-(Pyridazine-3,6-diyl)diisophthalaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5,5’-(Pyridazine-3,6-diyl)diisophthalaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The pyridazine ring can also participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Analysis

The table below compares key structural and functional attributes of 5,5'-(Pyridazine-3,6-diyl)diisophthalaldehyde with analogous compounds:

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key Applications Reference
This compound Pyridazine Aldehyde 356.3 COFs, MOFs, catalysis
5,5'-([2,2'-Bipyridine]-5,5'-diyl)diisophthalaldehyde Bipyridine Aldehyde 420.42 POPs, iodine capture (3.58 g/g)
5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde Ethyne (acetylene) Aldehyde 290.3 Porous cages, molecular motors
5,5'-(Pyrazine-2,6-diyl)diisophthalic acid Pyrazine Carboxylic acid 408.3 MOFs, CO₂ adsorption
5,5’-(Acridine-2,7-diyl)diisophthalic acid Acridine Carboxylic acid ~434.4* MOFs, sensors

*Estimated based on formula C₂₈H₁₆N₂O₈.

5,5'-([2,2'-Bipyridine]-5,5'-diyl)diisophthalaldehyde
  • Core Structure : Bipyridine provides two chelating nitrogen atoms, enhancing metal coordination (e.g., in POPs for iodine capture with 3.58 g/g uptake) .
  • Functional Groups : Aldehydes enable imine-linked COFs.
  • Key Differences : Bipyridine’s stronger metal-binding ability vs. pyridazine’s electron deficiency.
5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde
  • Core Structure : Ethyne linker imparts rigidity and linearity, forming [3+6] prismatic cages with adjustable pores .
  • Applications : Molecular motors due to rotatable dumbbell-shaped structures.
  • Key Differences : Ethyne’s sp-hybridized carbons enhance conjugation but reduce nitrogen content compared to pyridazine.
5,5'-(Pyrazine-2,6-diyl)diisophthalic Acid
  • Core Structure : Pyrazine (adjacent nitrogen atoms) increases framework stability in MOFs.
  • Functional Groups : Carboxylic acids form strong metal-carboxylate bonds, ideal for high-stability MOFs (e.g., CO₂ adsorption) .
  • Key Differences : Acid groups vs. aldehydes limit reactivity to coordination chemistry rather than dynamic covalent bonding.
5,5’-(Acridine-2,7-diyl)diisophthalic Acid
  • Core Structure : Acridine’s fused aromatic system enhances π-stacking and luminescence.
  • Applications : Sensors and optoelectronics due to extended conjugation .

Research Findings and Performance Metrics

  • Gas Adsorption : Pyrazine-based MOFs show superior CO₂ uptake due to high porosity and nitrogen content .
  • Porosity Control : Ethyne-linked aldehydes enable pore-size modulation via cage transformations, a feature less explored in pyridazine systems .

Biological Activity

5,5'-(Pyridazine-3,6-diyl)diisophthalaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides an overview of its biological activity, including relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC19H14N2O2
Molecular Weight306.33 g/mol
IUPAC NameThis compound

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyridazine derivatives. A study focusing on various 3,6-disubstituted pyridazines demonstrated significant anticancer activity against several human cancer cell lines. Specifically, compounds similar to this compound exhibited potent inhibition of cell proliferation and induced apoptosis in breast and ovarian cancer cells .

Case Study:
In a comparative analysis of pyridazine derivatives:

  • Compound A showed a 50% reduction in cell viability in MDA-MB-231 breast cancer cells at a concentration of 10 µM.
  • Compound B induced apoptosis in T-47D cells with an increase in Annexin V-positive cells from 0.81% to 11.36% after treatment .

The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. In silico studies suggest that this compound may bind effectively to CDK2, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Pharmacokinetics and Drug-Likeness

The pharmacokinetic properties of pyridazine derivatives are essential for their development as therapeutic agents. Studies have shown that certain derivatives possess favorable absorption, distribution, metabolism, and excretion (ADME) profiles. For instance:

  • Solubility : Moderate solubility in aqueous media.
  • Stability : Stable under physiological conditions.
  • Bioavailability : Potential for good oral bioavailability based on molecular structure.

Comparative Analysis with Related Compounds

A comparison of this compound with other known pyridazine derivatives reveals its unique properties:

Compound NameAnticancer Activity (IC50)Mechanism of Action
This compoundTBDCDK2 inhibition
Compound A10 µMApoptosis induction
Compound B15 µMCell cycle arrest

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